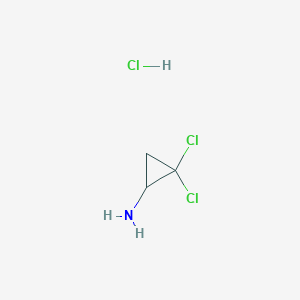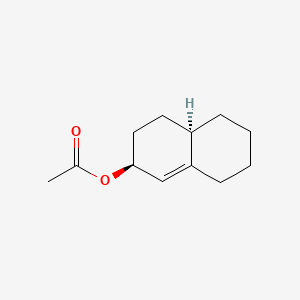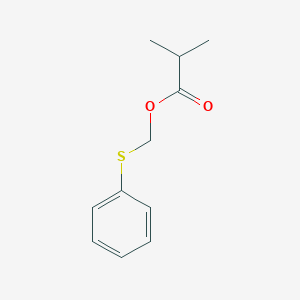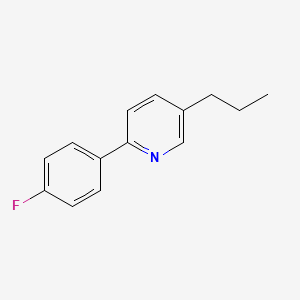
2-(4-Fluorophenyl)-5-propylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Fluorophenyl)-5-propylpyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic compounds containing a nitrogen atom in the ring. The presence of a fluorine atom on the phenyl ring and a propyl group on the pyridine ring makes this compound unique. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-5-propylpyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically uses a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction conditions are generally mild, making it a preferred method for synthesizing various substituted pyridines .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the choice of catalysts and reagents can be optimized to reduce costs and improve yields.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Fluorophenyl)-5-propylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted phenyl ring, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Fluorophenyl)-5-propylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 2-(4-Fluorophenyl)-5-propylpyridine involves its interaction with specific molecular targets. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors. The propyl group on the pyridine ring can influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Fluorophenyl)pyridine: Lacks the propyl group, which may affect its biological activity and chemical properties.
2-(4-Chlorophenyl)-5-propylpyridine: Substitution of fluorine with chlorine can lead to differences in reactivity and biological activity.
2-(4-Fluorophenyl)-3-propylpyridine: Variation in the position of the propyl group can influence the compound’s properties.
Uniqueness
2-(4-Fluorophenyl)-5-propylpyridine is unique due to the specific combination of the fluorine atom and the propyl group, which can result in distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Eigenschaften
CAS-Nummer |
106793-23-1 |
|---|---|
Molekularformel |
C14H14FN |
Molekulargewicht |
215.27 g/mol |
IUPAC-Name |
2-(4-fluorophenyl)-5-propylpyridine |
InChI |
InChI=1S/C14H14FN/c1-2-3-11-4-9-14(16-10-11)12-5-7-13(15)8-6-12/h4-10H,2-3H2,1H3 |
InChI-Schlüssel |
HNWKVRDBAYBIRU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CN=C(C=C1)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



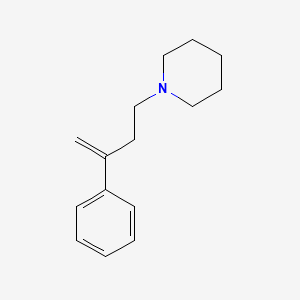
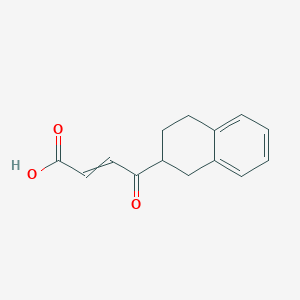

![Silane, trimethyl[(1-methylcyclopropyl)methyl]-](/img/structure/B14319058.png)
![Benzamide, 4-chloro-N-[2-(1-piperazinyl)ethyl]-](/img/structure/B14319059.png)
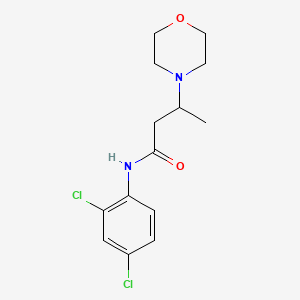
![N'-[3-(diethylamino)propyl]cyclohexanecarboximidamide](/img/structure/B14319066.png)
![2-Hydroxy-3,5-bis[2-(2-methylphenyl)propan-2-yl]benzoic acid](/img/structure/B14319071.png)

